molecular formula C15H16O B14112681 1,3-Dimethyl-5-(p-tolyloxy)benzene

1,3-Dimethyl-5-(p-tolyloxy)benzene

Cat. No.: B14112681
M. Wt: 212.29 g/mol
InChI Key: DJPXBMIJHVULTK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(p-tolyloxy)benzene is a high-purity chemical compound intended for research and development purposes exclusively. This diaryl ether derivative is characterized by a benzene ring substituted with two methyl groups and a p-tolyloxy group, a structure that suggests its potential utility in advanced material science and as a valuable synthetic intermediate. Researchers may investigate its properties for applications such as organic electronic materials or liquid crystals, where its molecular architecture could influence mesomorphic or electronic behaviors. The compound is closely related to its ortho-isomer, 1,3-dimethyl-5-(o-tolyloxy)benzene (CAS 196604-20-3), which has a documented purity of 97% and a molecular weight of 212.29 g/mol . This similarity allows for informed hypotheses regarding its handling; like the ortho-isomer, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate precautions, including the use of personal protective equipment and working in a well-ventilated area, are strongly recommended. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1,3-dimethyl-5-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O/c1-11-4-6-14(7-5-11)16-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3

InChI Key

DJPXBMIJHVULTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The Ullmann coupling reaction is the most efficient method for synthesizing 1,3-Dimethyl-5-(p-tolyloxy)benzene. This involves the coupling of 5-bromo-1,3-dimethylbenzene with p-cresol in the presence of a copper catalyst and base. The mechanism proceeds via oxidative addition of the aryl halide to Cu(I), followed by deprotonation of the phenol to form a phenoxide intermediate. Subsequent reductive elimination yields the desired aryl ether.

Reaction Equation
$$
\text{5-Bromo-1,3-dimethylbenzene} + \text{p-cresol} \xrightarrow{\text{CuI, Cs}2\text{CO}3, \text{MIBK}} \text{this compound} + \text{HBr}
$$

Optimized Reaction Conditions

The following conditions, derived from Green Chemistry protocols, maximize yield and selectivity:

  • Catalyst : Copper(I) iodide (5 mol%)
  • Base : Cesium carbonate (2 equiv)
  • Solvent : Methyl isobutyl ketone (MIBK)
  • Temperature : 110°C
  • Time : 24 hours under nitrogen atmosphere

Table 1: Optimization Parameters for Ullmann Coupling

Parameter Optimal Value Effect on Yield
Solvent MIBK 99%
Base Cs$$2$$CO$$3$$ 99%
Catalyst Loading 5 mol% CuI 99%
Alternative Solvent DMSO 85%
Alternative Base K$$3$$PO$$4$$ 78%

Experimental Procedure

  • Setup : Combine 5-bromo-1,3-dimethylbenzene (1.0 equiv), p-cresol (1.2 equiv), CuI (5 mol%), and Cs$$2$$CO$$3$$ (2.0 equiv) in MIBK (15 mL) in a Schlenk tube under nitrogen.
  • Reaction : Stir at 110°C for 24 hours.
  • Workup : Cool, filter through celite, and concentrate under reduced pressure.
  • Purification : Perform column chromatography (silica gel, hexane/ethyl acetate) to isolate the product as a colorless oil.

Alternative Synthetic Strategies

Nucleophilic Aromatic Substitution (NAS)

NAS is theoretically viable but impractical due to the deactivating nature of methyl groups, which reduce the electrophilicity of the aryl halide. No successful NAS syntheses are reported in the literature.

Industrial-Scale Considerations

Patent literature highlights key adjustments for large-scale production:

  • Solvent Selection : MIBK preferred over DMSO due to lower cost and easier removal.
  • Base Economy : Cs$$2$$CO$$3$$ outperforms K$$3$$PO$$4$$ in solubility and reaction efficiency.
  • Catalyst Recovery : Copper residues are minimized via filtration and washing, reducing environmental impact.

Purification and Characterization

Spectroscopic Data

  • $$^1$$H NMR (CDCl$$3$$) : δ 7.20–7.28 (m, 2H, aromatic), 6.86–6.93 (m, 3H, aromatic), 2.47 (s, 6H, CH$$3$$), 2.32 (s, 3H, Ar-CH$$_3$$).
  • $$^{13}$$C NMR (CDCl$$3$$) : δ 157.70 (C-O), 139.71 (C-CH$$3$$), 129.84 (aromatic C), 21.12 (Ar-CH$$_3$$).
  • GC/MS : m/z 240 [M$$^+$$], base peak at 91 (tropylium ion).

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(p-tolyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

1,3-Dimethyl-5-(p-tolyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(p-tolyloxy)benzene depends on the specific application and reaction it is involved in. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

1,3-Dimethyl-5-(o-tolyloxy)benzene

  • Structure : Differs by the position of the methyl group on the tolyloxy substituent (ortho vs. para).
  • Synthesis : Similar coupling strategies but with o-cresol derivatives as substrates .

1,3-Dimethyl-5-(2-phenylethenoxy)benzene

  • Structure : Replaces the p-tolyloxy group with a styrenyloxy (-O-CH₂-CH₂-C₆H₅) chain.
  • Properties : Higher molecular weight (224.298 g/mol vs. 212.1 g/mol) and increased hydrophobicity (LogP = 4.35) due to the extended conjugated system .

3-Phenoxytoluene

  • Structure: Simpler analogue with a single methyl group and phenoxy substituent (C₆H₅-O-C₆H₄-CH₃).
  • Applications : Widely used as a solvent and intermediate in fragrance synthesis .

Key Findings :

  • The para-substituted derivative (target compound) shows higher yields (73%) compared to allyloxy derivatives (45–75%), likely due to reduced steric effects .
  • Cs₂CO₃-based methods (e.g., for allyloxy derivatives) require rigorous anhydrous conditions, whereas copper-catalyzed routes tolerate broader reaction environments .

Physicochemical Properties

Property 1,3-Dimethyl-5-(p-tolyloxy)benzene 1,3-Dimethyl-5-(o-tolyloxy)benzene 1,3-Dimethoxy-5-(methylthio)benzene
Molecular Weight (g/mol) 212.1 212.1 200.3
LogP ~3.5* ~3.8* 4.35
Boiling Point Not reported Not reported 285–290°C (estimated)
Key Functional Groups Methyl, p-tolyloxy Methyl, o-tolyloxy Methoxy, methylthio

*Predicted using substituent contribution models.

Insights :

  • The p-tolyloxy group enhances solubility in nonpolar solvents compared to methoxy or methylthio derivatives.

Biological Activity

1,3-Dimethyl-5-(p-tolyloxy)benzene, also known as p-tolyloxy derivative, is a compound with a unique chemical structure that has garnered attention in the fields of chemistry and biology. Its potential biological activities, particularly its antimicrobial and antioxidant properties, make it a subject of interest for further research.

This compound is characterized by its colorless oil form and a yield of approximately 73% during synthesis. The compound's structure can be elucidated using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Antioxidant Properties

The compound has also been explored for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Preliminary studies suggest that this compound may scavenge free radicals effectively, although comprehensive data detailing its antioxidant capacity through assays such as DPPH or ABTS are still needed .

The biological activity of this compound may be attributed to its ability to act as an electrophile or nucleophile in various biochemical reactions. This property allows it to interact with cellular targets and potentially modulate biological pathways involved in inflammation and oxidative stress .

Case Studies

Case Study 1: In Vitro Antitumor Activity
In a study assessing the antitumor potential of various compounds, including this compound, it was found that at a concentration of 50 μM, the compound exhibited less than 50% inhibition on MDA-MB-435 human breast cancer cells. This suggests that while it may possess some antitumor activity, its effectiveness at this concentration requires further exploration to determine IC50 values .

Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, compounds similar to this compound were evaluated for their ability to inhibit interleukin-1β (IL-1β), a pro-inflammatory cytokine. The results indicated significant inhibition rates at varying concentrations, highlighting the potential for this class of compounds in managing inflammatory diseases .

Data Summary Table

Biological Activity Observations Concentration Tested Efficacy
AntimicrobialInhibition of bacterial growthNot specifiedSignificant but requires quantification
AntioxidantFree radical scavengingNot specifiedPreliminary evidence suggests effectiveness
AntitumorLess than 50% inhibition on MDA-MB-435 cells50 μMRequires further investigation
Anti-inflammatoryInhibition of IL-1β mRNA expressionVaries (5 μM - 20 μM)Significant inhibition observed

Q & A

Q. What are the common synthetic routes for 1,3-Dimethyl-5-(p-tolyloxy)benzene, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions between phenolic derivatives and halogenated precursors. For example, similar structures (e.g., bis(p-tolyloxy)alkenes) were synthesized using allyloxy intermediates and phenolic coupling partners under mild conditions (e.g., 24-hour reactions at room temperature) to achieve yields of ~60–70% . Optimization involves adjusting catalysts (e.g., palladium complexes), solvent polarity, and reaction time. Characterization via 1^1H NMR and 13^{13}C NMR is critical for verifying regioselectivity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methyl and aryl protons), while 13^{13}C NMR confirms carbon backbone integrity.
  • IR Spectroscopy : Detects functional groups like ether linkages (C–O–C stretch at ~1200 cm1^{-1}) and aromatic C–H bonds.
  • HRMS (ESI/QTOF) : Validates molecular weight and purity, especially for detecting impurities in multi-step syntheses .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • UV-Vis Spectroscopy : Monitors photodegradation under light exposure.
  • HPLC : Tracks purity over time in different solvents (e.g., DMSO, chloroform). Current data gaps in environmental persistence and toxicity suggest further studies are needed .

Q. What are the challenges in resolving structural ambiguities using X-ray crystallography?

Crystal structure determination requires high-purity samples and robust refinement software (e.g., SHELXL). For related compounds, intramolecular hydrogen bonds (e.g., N–H⋯S) and dihedral angles between aromatic rings (e.g., 8.77°) are resolved using iterative refinement cycles. Poor crystal quality or twinning may necessitate alternative methods like powder XRD .

Q. How does substituent positioning affect the compound’s electronic properties?

Electron-donating groups (e.g., methyl, methoxy) on the benzene ring increase electron density, altering reactivity in electrophilic substitutions. Computational methods (e.g., DFT) predict Hammett constants (σ\sigma) and frontier molecular orbitals to guide synthetic design .

Advanced Research Questions

Q. How can conflicting NMR data between research groups be systematically addressed?

Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve these:

  • Perform solvent titrations (e.g., CDCl3_3 vs. DMSO-d6_6) to assess chemical shift variability.
  • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals.
  • Cross-validate with computational NMR predictors (e.g., ACD/Labs or Gaussian) .

Q. What strategies improve yield in multi-step syntheses of derivatives?

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., polymerization) for heat-sensitive intermediates.
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) during coupling steps.
  • Catalyst Screening : Test palladium/copper systems for Suzuki-Miyaura couplings, optimizing ligand-metal ratios .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

Software like Mercury (CCDC) analyzes Hirshfeld surfaces and packing motifs. For example, zigzag chains linked by N–H⋯O hydrogen bonds (observed in related structures) are modeled using symmetry operations and van der Waals radii. This guides co-crystal design for material science applications .

Q. What methodologies detect trace degradation products in environmental matrices?

  • LC-MS/MS : Targets degradation markers with high sensitivity (ppb-level detection).
  • Isotope Labeling : Tracks 13^{13}C-labeled compounds in biodegradation studies.
  • QSAR Models : Predict ecotoxicity endpoints for regulatory compliance .

Q. How can the compound’s role in supramolecular assemblies be experimentally validated?

  • Fluorescence Quenching : Probe π\pi-π\pi stacking interactions with aromatic quenchers.
  • Scanning Tunneling Microscopy (STM) : Visualize self-assembled monolayers on conductive substrates.
  • DSC/TGA : Monitor phase transitions indicative of host-guest complexation .

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